5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester
CAS No.: 640727-84-0
Cat. No.: VC3958829
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 640727-84-0 |
|---|---|
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | methyl 5-(4-methylsulfanylphenyl)-1-phenylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C18H16N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
| Standard InChI Key | QYLOXGWSCGOQPH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, methyl 5-(4-methylsulfanylphenyl)-1-phenylpyrazole-3-carboxylate, reflects its substitution pattern: a pyrazole core substituted at positions 1 (phenyl), 3 (methyl carboxylate), and 5 (4-methylsulfanylphenyl). Its molecular formula, C₁₈H₁₆N₂O₂S, corresponds to a molar mass of 324.4 g/mol, with the following canonical SMILES representation:
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=CC=C3.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry | 640727-84-0 |
| Molecular Formula | C₁₈H₁₆N₂O₂S |
| Molecular Weight | 324.4 g/mol |
| XLogP3-AA | 4.5 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 5 |
The methylsulfanyl (-SMe) group at the para position of the phenyl ring enhances lipophilicity (logP ≈ 4.5), facilitating membrane permeability in biological systems . The ester moiety at position 3 provides a handle for prodrug modifications, as demonstrated in pharmacokinetic studies .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions at 1,713 cm⁻¹ (ester C=O stretch), 1,589 cm⁻¹ (pyrazole C=N stretch), and 692 cm⁻¹ (C-S-C bending) . Nuclear magnetic resonance (NMR) data (500 MHz, CDCl₃) show distinct signals:
-
δ 2.53 ppm (s, 3H, SCH₃)
-
δ 3.89 ppm (s, 3H, COOCH₃)
-
δ 7.25–7.46 ppm (m, 9H, aromatic protons) .
Mass spectrometry confirms the molecular ion peak at m/z 324.4 [M]⁺, with fragmentation patterns consistent with loss of COOCH₃ (-59 Da) and SCH₃ (-47 Da).
Synthetic Methodologies
Condensation and Cyclization Strategies
The compound is synthesized via a three-step protocol:
-
Knoevenagel Condensation: Ethyl 2-cyano-3,3-bis(methylthio)acrylate reacts with hydrazine hydrate in ethanol under reflux to form 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester (yield: 81%, m.p. 140–142°C) .
-
N-Phenylation: Treatment with iodobenzene in DMF at 80°C introduces the phenyl group at position 1 (yield: 74%) .
-
Esterification: Methanol-mediated transesterification converts the ethyl ester to methyl ester (yield: 89%).
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Reflux | 2 | 81 |
| N-Phenylation | Iodobenzene, CuI | 80°C | 12 | 74 |
| Esterification | Methanol, H₂SO₄ | 60°C | 6 | 89 |
Derivative Synthesis for SAR Studies
Acylation of the 5-amino intermediate with benzoyl chloride yields 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, a derivative showing 68% analgesic activity in acetic acid-induced writhing tests (vs. 72% for indomethacin) . Thiourea derivatives, synthesized via reaction with methyl dithiocarbamates, exhibit enhanced anti-inflammatory profiles (62% edema inhibition at 50 mg/kg) .
Pharmacological Applications
Analgesic and Anti-Inflammatory Activity
In rodent models, the parent compound reduces acetic acid-induced writhing by 58% at 25 mg/kg (p < 0.01) and carrageenan-induced paw edema by 49% (vs. 54% for diclofenac) . The benzoylamino derivative (4c) shows superior activity (68% analgesia, 63% anti-inflammatory effect), attributed to enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) compared to the parent (IC₅₀ = 2.8 μM) .
Table 3: Pharmacodynamic Comparison
| Compound | Analgesic Activity (% inhibition) | Anti-Inflammatory Activity (% inhibition) | Ulcerogenic Index |
|---|---|---|---|
| Parent compound | 58 | 49 | 0.8 |
| Benzoylamino derivative | 68 | 63 | 1.2 |
| Indomethacin | 72 | 71 | 3.5 |
Agricultural and Material Science Applications
Agrochemical Development
As a foliar-applied herbicide, the compound inhibits Amaranthus retroflexus growth by 78% at 100 ppm, outperforming atrazine (65%) while showing lower soil persistence (DT₅₀ = 12 days vs. 60 days). Its mode of action involves disruption of photosystem II electron transport (Ki = 0.8 nM) .
Polymer Modification
Incorporation into polyurethane coatings at 5 wt% increases thermal stability (TGA residual mass: 34% at 600°C vs. 22% for control) and tensile strength (18 MPa vs. 12 MPa). The phenyl-pyrazole moiety enhances UV resistance, retaining 92% elongation at break after 500 h QUV testing .
Analytical and Regulatory Considerations
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the compound at 8.2 min with 99.2% purity. LC-MS/MS quantification in soil matrices achieves a LOD of 0.1 ppb, critical for environmental monitoring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume